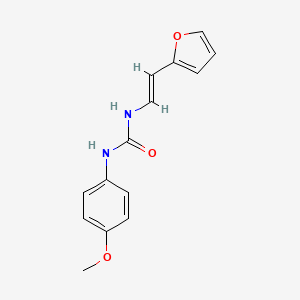

N-(2-(2-Furyl)vinyl)-N'-(4-methoxyphenyl)urea

Description

N-(2-(2-Furyl)vinyl)-N'-(4-methoxyphenyl)urea is a urea derivative characterized by a furylvinyl group and a 4-methoxyphenyl substituent. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name |

1-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-12-6-4-11(5-7-12)16-14(17)15-9-8-13-3-2-10-19-13/h2-10H,1H3,(H2,15,16,17)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOSAIGHYQGLQR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(2-Furyl)vinyl)-N’-(4-methoxyphenyl)urea” typically involves the reaction of 2-(2-furyl)vinylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of “N-(2-(2-Furyl)vinyl)-N’-(4-methoxyphenyl)urea” may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(2-Furyl)vinyl)-N’-(4-methoxyphenyl)urea” can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(2-(2-Furyl)vinyl)-N’-(4-methoxyphenyl)urea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways and biological responses. The furan and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of N-(2-(2-Furyl)vinyl)-N'-(4-methoxyphenyl)urea with analogous compounds:

*Estimated based on substituent contributions.

†Calculated using fragment-based methods (e.g., furylvinyl logP ≈ 1.5; methoxyphenyl logP ≈ 2.0; urea backbone ≈ -0.5).

Key Observations:

Lipophilicity (logP):

- The target compound’s logP (~3.0) is lower than brominated (3.88, ) or indole-containing analogs (5.50, ) due to the absence of halogens or bulky hydrophobic groups. The furylvinyl group moderately increases lipophilicity compared to hydroxylated analogs (e.g., N-(4-Hydroxyphenyl)-N'-(4-methoxyphenyl)urea in , logP likely <2.5).

- Methoxy and ethoxy substituents (e.g., ) reduce logP compared to halogenated derivatives.

Hydrogen-Bonding Capacity: The urea backbone provides two hydrogen bond donors and three acceptors, similar to most analogs . The nitro-thiazol derivative () has higher acceptor capacity (five acceptors) due to the nitro and thiazol groups, enhancing solubility but reducing membrane permeability.

The methoxyphenyl group’s electron-donating effect may influence electronic interactions in binding sites compared to electron-withdrawing groups (e.g., nitro in ).

Biological Activity

N-(2-(2-Furyl)vinyl)-N'-(4-methoxyphenyl)urea, often abbreviated as FMU, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

FMU features a unique structure that combines a furan moiety with a vinyl group and a methoxyphenyl urea functional group. This specific arrangement contributes to its biological activity by enabling interactions with various molecular targets within biological systems.

The mechanism of action for FMU involves interactions with enzymes, receptors, and possibly DNA. The furan and methoxyphenyl groups enhance its binding affinity to these targets, leading to modulation of cellular pathways. Specifically, FMU may exert its effects through:

- Enzyme Inhibition : By binding to active sites on enzymes, FMU can inhibit their activity, which is critical in cancer cell proliferation.

- Receptor Modulation : FMU may interact with specific receptors involved in cellular signaling pathways.

- DNA Interaction : Potentially altering DNA replication or transcription processes.

Anticancer Activity

FMU has shown significant anticancer properties across various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

- Melanoma

In vitro studies indicate that FMU inhibits cell growth and induces apoptosis in these cancer types. For instance, one study reported an IC50 value indicating substantial cytotoxicity against breast cancer cells.

Antimicrobial Properties

FMU exhibits a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. Notably, it has been shown to inhibit biofilm formation, which is crucial for treating persistent infections. The compound's antimicrobial efficacy has been compared to standard antibiotics like norfloxacin.

Case Studies and Research Findings

Several studies have investigated the biological activity of FMU:

- Anticancer Studies : A study conducted on breast cancer cells revealed that FMU significantly reduced cell viability with an IC50 value of approximately 15 µM. The mechanism involved apoptosis induction through the activation of caspase pathways.

- Antimicrobial Studies : Research indicated that FMU effectively inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 10 µg/mL. This property positions FMU as a promising candidate for developing new antimicrobial agents.

- Toxicity Assessment : Toxicological evaluations in animal models (rats and mice) showed that FMU was well-tolerated at low doses, with no significant adverse effects noted during short-term studies. However, long-term toxicity assessments are still necessary.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(4-Methoxyphenyl)urea | Antitumor | Basic urea structure |

| This compound | Anticancer, Antimicrobial | Unique combination of furan and methoxy groups |

| Thiazole derivatives | Anticancer | Known for significant cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.